molecular formula C16H13Br4N B14473968 1,3,6,8-Tetrabromo-9-butyl-9H-carbazole CAS No. 66294-04-0

1,3,6,8-Tetrabromo-9-butyl-9H-carbazole

Cat. No.: B14473968
CAS No.: 66294-04-0
M. Wt: 538.9 g/mol
InChI Key: FFVNXVTYUWVQFE-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrabromo-9-butyl-9H-carbazole is a polyhalogenated carbazole derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of four bromine atoms and a butyl group attached to the carbazole core, making it a subject of interest in both academic and industrial research.

Preparation Methods

The synthesis of 1,3,6,8-tetrabromo-9-butyl-9H-carbazole typically involves the bromination of carbazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods may involve similar bromination techniques, but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,3,6,8-Tetrabromo-9-butyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield dehalogenated products.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted carbazole derivatives.

Mechanism of Action

The mechanism by which 1,3,6,8-tetrabromo-9-butyl-9H-carbazole exerts its effects involves the activation of specific molecular pathways. For instance, it has been shown to activate the HIF-1 pathway, leading to the upregulation of target genes such as vascular endothelial growth factor (VEGF) and erythropoietin . This activation promotes angiogenesis, which is the formation of new blood vessels, and can have significant implications for cardiovascular health and disease.

Comparison with Similar Compounds

1,3,6,8-Tetrabromo-9-butyl-9H-carbazole can be compared with other polyhalogenated carbazoles, such as:

The uniqueness of this compound lies in its specific bromination pattern and the presence of a butyl group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

66294-04-0

Molecular Formula

C16H13Br4N

Molecular Weight

538.9 g/mol

IUPAC Name

1,3,6,8-tetrabromo-9-butylcarbazole

InChI

InChI=1S/C16H13Br4N/c1-2-3-4-21-15-11(5-9(17)7-13(15)19)12-6-10(18)8-14(20)16(12)21/h5-8H,2-4H2,1H3

InChI Key

FFVNXVTYUWVQFE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2Br)Br)C3=C1C(=CC(=C3)Br)Br

Origin of Product

United States

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